The Structural Elucidation and Synthesis of 2,6-Diisopropylaniline: A Technical Guide
The Structural Elucidation and Synthesis of 2,6-Diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diisopropylaniline is a sterically hindered primary aromatic amine that serves as a critical building block and ligand in modern organic and organometallic chemistry. Its unique structural features, characterized by two bulky isopropyl groups flanking the amino group, impart significant steric hindrance that influences its reactivity and coordination properties. This technical guide provides an in-depth analysis of the structure of 2,6-diisopropylaniline, supported by key physicochemical and spectroscopic data. Furthermore, it details established synthetic protocols for its preparation, offering a comprehensive resource for researchers in academia and industry.
Chemical Structure and Identification
2,6-Diisopropylaniline, with the IUPAC name 2,6-di(propan-2-yl)aniline, is an organic compound featuring an aniline (B41778) core substituted with two isopropyl groups at the ortho positions relative to the amino group.[1] This substitution pattern is the defining feature of its molecular architecture, leading to its utility as a bulky ligand in coordination chemistry.[2]
The fundamental chemical identifiers and properties of 2,6-diisopropylaniline are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,6-di(propan-2-yl)aniline[1] |
| CAS Number | 24544-04-5[1][2][3] |
| Molecular Formula | C₁₂H₁₉N[1][3][4] |
| Molecular Weight | 177.29 g/mol [1][3][4] |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N[1] |
| InChI Key | WKBALTUBRZPIPZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
2,6-Diisopropylaniline is a colorless to yellow or brown liquid at room temperature.[2][4] Its physical properties are a direct consequence of its molecular structure. The key physicochemical data are presented in the following table for easy reference.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 257 °C (lit.)[4][6] |
| Melting Point | -45 °C (lit.)[6] |
| Density | 0.94 g/mL at 25 °C (lit.)[4][6] |
| Refractive Index (n20/D) | 1.532 (lit.)[4][6] |
| Vapor Pressure | <0.01 mmHg (20 °C)[6] |
| Solubility | Sparingly soluble in water.[5] Soluble in ethanol (B145695) and toluene.[7] |
Spectroscopic Data for Structural Confirmation
The structure of 2,6-diisopropylaniline is unequivocally confirmed through various spectroscopic techniques. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-diisopropylaniline.
-
¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups, as well as the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons, with different chemical shifts for the substituted and unsubstituted positions, as well as for the methine and methyl carbons of the isopropyl groups.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-diisopropylaniline displays characteristic absorption bands that confirm the presence of the amine and aromatic functionalities.[9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for 2,6-diisopropylaniline is observed at an m/z corresponding to its molecular weight.[1]
Synthesis of 2,6-Diisopropylaniline: Experimental Protocols
Several synthetic routes to 2,6-diisopropylaniline have been reported. Below are detailed methodologies for two common approaches.
Protocol 1: Liquid-Phase Alkylation of Aniline with Propylene (B89431)
This method involves the direct alkylation of aniline with propylene using a catalyst.
Methodology:
-
Catalyst Preparation: While various catalysts can be used, one reported method utilizes aniline aluminum as a catalyst.[10]
-
Reaction Setup: A high-pressure autoclave is charged with aniline and the catalyst (e.g., 5g of aluminum foil).[10]
-
Alkylation: The autoclave is sealed, and propylene is introduced to achieve a desired molar ratio of aniline to propylene (e.g., 1:2).[10] The reaction mixture is then heated to a temperature between 280-290 °C and stirred for 1-5 hours.[10]
-
Work-up and Purification: After cooling, the reaction mixture is treated with water to remove the catalyst. The organic layer is then separated, and the product, 2,6-diisopropylaniline, is isolated and purified by distillation.[10] Aniline conversion rates of over 80% and selectivity for 2,6-diisopropylaniline of over 50% have been achieved under these conditions.[10]
Protocol 2: Atmospheric-Pressure Vapor-Phase Catalytic Amination
This process utilizes 2,6-diisopropyl phenol (B47542) as the starting material.
Methodology:
-
Catalyst Preparation: A Pd/MgO-Al₂O₃/Al₂O₃ catalyst is prepared by impregnating a γ-Al₂O₃ support with an aqueous solution of Mg(NO₃)₂·6H₂O, followed by calcination at 800-1300 °C. The resulting support is then impregnated with a solution of PdCl₂ in dilute hydrochloric acid and dried.[11]
-
Reaction Setup: The catalyst is packed into a stainless steel reaction tube.[11]
-
Amination: A gaseous mixture of 2,6-diisopropyl phenol, hydrogen, and ammonia (B1221849) is passed over the catalyst at atmospheric pressure. The reaction is typically carried out at a temperature of 180-220 °C.[11]
-
Product Isolation: The product stream is cooled, and the 2,6-diisopropylaniline is separated and purified. This method has been reported to yield high conversion of the starting phenol with good selectivity for the desired aniline.[11]
Visualization of the Chemical Structure
To provide a clear representation of the molecular architecture of 2,6-diisopropylaniline, the following diagram was generated using the Graphviz (DOT language).
Caption: 2D structure of 2,6-diisopropylaniline.
Logical Relationship of Synthetic Pathways
The synthesis of 2,6-diisopropylaniline can be achieved through different strategic approaches, each starting from readily available precursors. The following diagram illustrates the logical relationship between the key starting materials and the final product.
References
- 1. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Diisopropylaniline 97 24544-04-5 [sigmaaldrich.com]
- 7. 2,6-Diisopropylaniline | 24544-04-5 | TCI AMERICA [tcichemicals.com]
- 8. 2,6-Diisopropylaniline(24544-04-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2,6-Diisopropylaniline(24544-04-5) IR Spectrum [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
